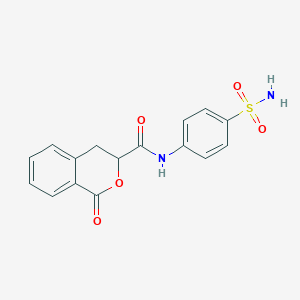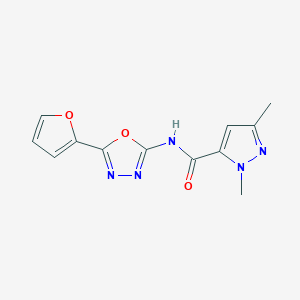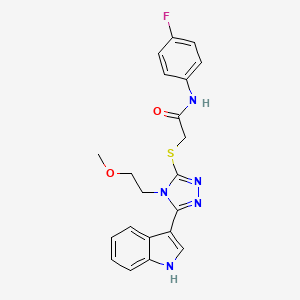
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an isochroman ring with a sulfamoylphenyl group, making it a versatile molecule for research and development.
Aplicaciones Científicas De Investigación
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Biological Studies: It is used in studies exploring enzyme inhibition and molecular docking.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds such as laquinimod and benzenesulfonamide derivatives have been reported to interact with immunomodulatory targets and carbonic anhydrase IX respectively.
Mode of Action
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase ix , which plays a crucial role in maintaining pH homeostasis in tumor cells .
Biochemical Pathways
The inhibition of carbonic anhydrase ix by similar compounds can disrupt ph homeostasis in tumor cells, affecting their survival and proliferation .
Pharmacokinetics
Similar compounds such as laquinimod are metabolized by the cytochrome p450 3a4 enzyme .
Result of Action
The inhibition of carbonic anhydrase ix by similar compounds can lead to the disruption of ph homeostasis in tumor cells, potentially leading to their death .
Action Environment
Factors such as ph and the presence of specific enzymes can influence the action of similar compounds .
Direcciones Futuras
The synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . With very little possibility of failure, this proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide typically involves the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via sulfonation reactions, where a phenyl group is treated with sulfonating agents.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Green Synthesis: Utilizing eco-friendly solvents and catalysts to minimize environmental impact.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound shares the sulfamoylphenyl group and has shown potential as an antiviral agent.
Benzenesulfonamide Derivatives: These compounds also contain the sulfamoylphenyl group and are studied for their enzyme inhibition properties.
Uniqueness
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide is unique due to its isochroman ring structure, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for diverse research applications.
Propiedades
IUPAC Name |
1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,18,19)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODLPKIKCSUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2753631.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2753632.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)

![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)
![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)
![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)


![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)
![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2753648.png)
